

initial investigations into (S)-Azelnidipine's therapeutic potential

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Compound of Interest

Compound Name: (S)-Azelnidipine

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An In-depth Technical Guide on the Initial Investigations into Azelnidipine's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed jointly by Ube Industries, Ltd. and Daiichi Sankyo Co, Ltd., it was first launched in Japan in 2003.[3] Chemically, Azelnidipine is (\pm) -(3)-(1-diphenylmethylazetididin-3-yl)-5-isopropyl-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[3] Like other dihydropyridine CCBs, it selectively blocks L-type calcium channels.[4] However, it possesses unique pharmacological properties, including a gradual onset and long-lasting antihypertensive effect without inducing reflex tachycardia, a common side effect with other vasodilators. Furthermore, preclinical and clinical investigations suggest pleiotropic benefits, including cardioprotective, neuroprotective, anti-atherosclerotic, and anti-inflammatory properties.

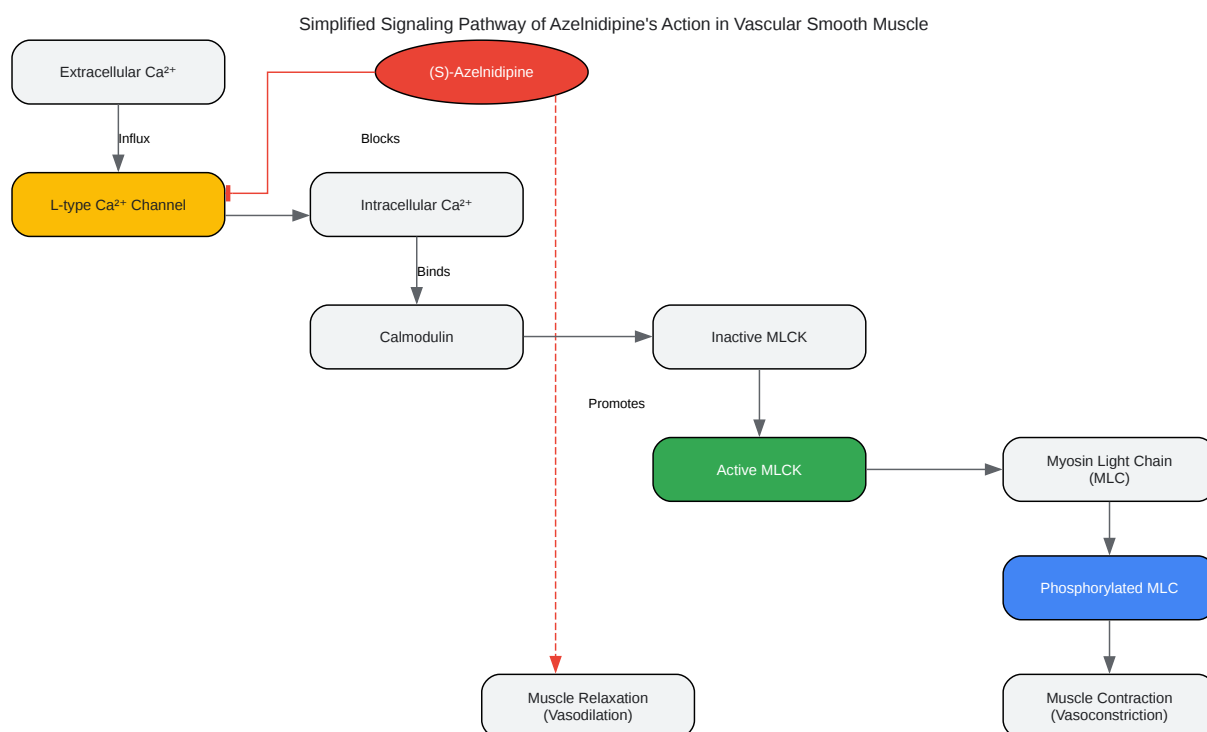
This technical guide provides a comprehensive overview of the initial investigations into Azelnidipine's therapeutic potential, focusing on its mechanism of action, pharmacokinetics, and key preclinical and early clinical findings. It includes detailed experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.

Mechanism of Action

Azelnidipine's primary therapeutic effect is achieved through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium ions, a critical step in the cascade leading to muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.

Beyond its primary function as a calcium channel blocker, Azelnidipine exhibits several other beneficial properties:

- **Antioxidative Effects:** Studies have shown that Azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects by mitigating oxidative stress.
- **Sympathetic Nerve Inhibition:** Azelnidipine has been demonstrated to inhibit sympathetic nerve activity, which may explain its ability to reduce heart rate and proteinuria in hypertensive patients.
- **Endothelial Function Enhancement:** It may enhance the bioavailability of nitric oxide, a key vasodilator, which promotes vasodilation and helps to inhibit vascular inflammation and atherosclerosis.



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Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.

Pharmacokinetic Profile

Azelnidipine is rapidly absorbed after oral administration in a dose-dependent manner. It is primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme system and has no

active metabolites. Due to its lipophilic nature, it has a high affinity for the membranes of vascular smooth muscle cells.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers

Parameter	8 mg Single Dose	16 mg Single Dose	8 mg/day (Steady State)	Reference
Cmax (ng/mL)	2.63 - 6.62	-	2.63 - 6.62	
Tmax (hours)	2.8 - 3.5	-	2.8 - 3.5	
t1/2β (hours)	16.0 - 28.0	16.0 - 28.0	25.2 - 32.5	
AUC0–96 (ng/mL·h)	43.8 - 113.0	-	43.8 - 113.0	
Protein Binding	90% - 91%	90% - 91%	90% - 91%	

| Excretion | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | |

Preclinical Investigations

Cardioprotective Effects in Stress-Induced Dysfunction

A study investigated Azelnidipine's ability to prevent cardiac dysfunction induced by acute immobilization stress in rats.

Table 2: Effects of Azelnidipine on Stress-Induced Cardiac Dysfunction in Rats

Treatment Group	Mean Blood Pressure (During Stress, mmHg)	Fractional Area Change (FAC) (20 min post-stress, %)	Reference
Vehicle	124 ± 5	56 ± 11	
Azelnidipine (0.3 mg/kg)	107 ± 5	86 ± 9	

| Labetalol (3 mg/kg) | 106 ± 17 | 73 ± 5 | |

Data are presented as mean ± standard deviation.

The results indicate that acute administration of Azelnidipine could prevent the sharp decline in cardiac function following acute stress, suggesting a protective effect similar to that of α and β adrenergic blockers.

Vascular Remodeling in Abdominal Aortic Aneurysms

The effect of Azelnidipine on the expansion of experimental abdominal aortic aneurysms (AAAs) was evaluated in a rat model.

Table 3: Effect of Azelnidipine on Aortic Diameter in a Rat AAA Model

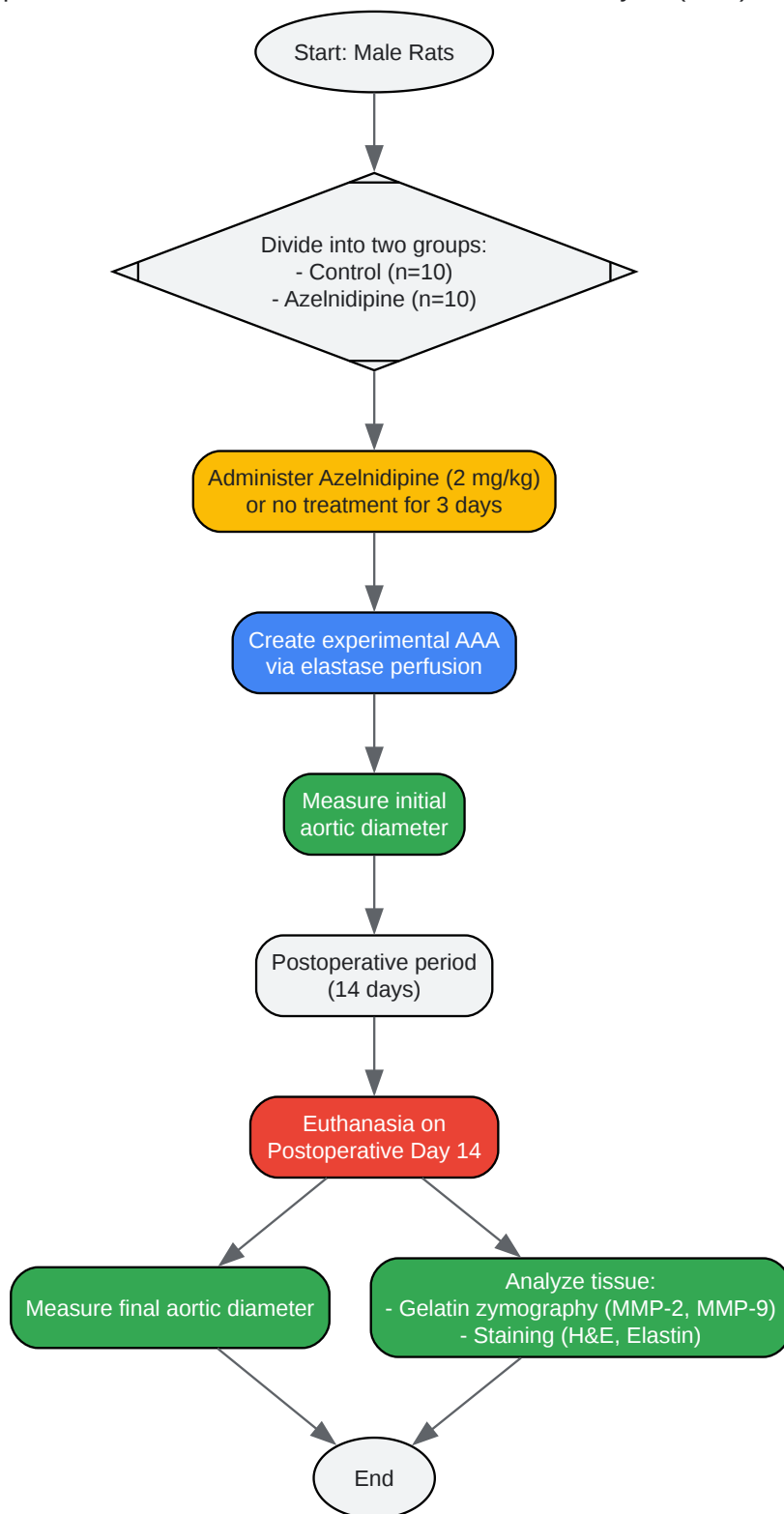
Treatment Group	Aortic Diameter (mm) on Day 14	Reference
Control (No Treatment)	10.745 ± 0.551	

| Azelnidipine (2 mg/kg) | 7.875 ± 1.454 | |

Data are presented as mean ± standard deviation.

Azelnidipine treatment significantly reduced the expansion of AAAs. This was associated with decreased levels of active matrix metalloproteinases (MMP-2 and MMP-9) and reduced inflammatory infiltrate and elastin degradation in the aortic tissue.

Experimental Workflow for Rat Abdominal Aortic Aneurysm (AAA) Model

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Caption: Workflow of the study on Azelnidipine's effect on experimental AAAs.

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

A study in male rats demonstrated Azelnidipine's potential protective effects against cerebral ischemia-reperfusion (I/R) injury. Pretreatment with Azelnidipine significantly reduced the cerebral infarct volume and ameliorated histopathological damage. These neuroprotective effects are likely due to its anti-inflammatory and antioxidative properties.

Table 4: Effect of Azelnidipine on Cerebral I/R Injury Markers in Rats

Parameter	Effect of Azelnidipine Pretreatment	Reference
Cerebral IL-6	Significant downregulation	
Cerebral TNF-α	Significant downregulation	
Cerebral ICAM-1	Significant downregulation	
NF-κB p65 Nuclear Expression	Significant downregulation	
Total Antioxidant Capacity (T-AOC)	Significant increment	

| Cerebral IL-10 | No effect | |

Early Clinical Investigations

Efficacy in Mild-to-Moderate Hypertension

Clinical trials have confirmed the efficacy of Azelnidipine in controlling blood pressure in patients with mild-to-moderate hypertension.

Table 5: Blood Pressure Reduction with Azelnidipine in Hypertensive Patients

Study Population	Duration	Mean Reduction in Sitting Systolic/Diastolic BP (mmHg)	Reference
95 patients with mild-to-moderate hypertension	1 year	27.8 / 16.6	

| 172 patients with uncontrolled hypertension (add-on therapy) | 1 year | From 165.7/95.4 to 138.2/79.9 | |

Randomized, double-blind studies showed that the antihypertensive efficacy of Azelnidipine was comparable to that of amlodipine and nitrendipine.

Anti-Atherosclerotic Effects

The Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial Volumetric IVUS Analysis (ALPS-J) was a prospective, randomized, open-label study comparing the effects of Azelnidipine and amlodipine on coronary plaque volume.

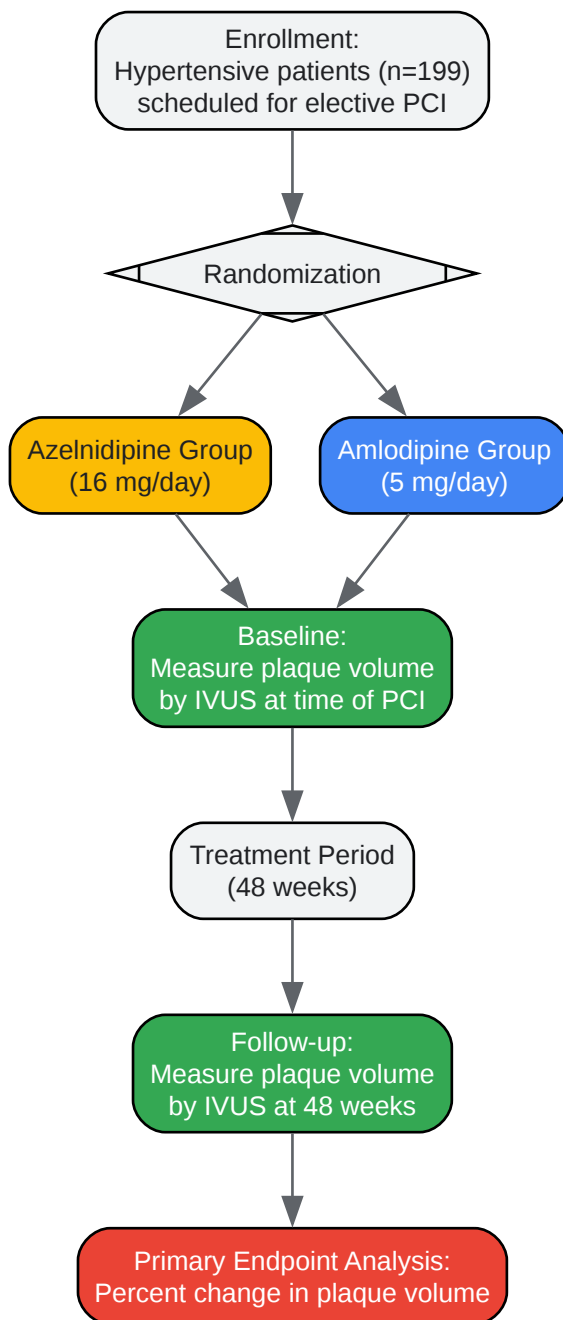
Table 6: Key Findings from the ALPS-J Study

Parameter	Azelnidipine (16 mg/day)	Amlodipine (5 mg/day)	Reference
Number of Patients (evaluable)	57	58	
Treatment Duration	48 weeks	48 weeks	

| Percent Change in Plaque Volume | -4.67% (regression) | -4.85% (regression) | |

The study concluded that Azelnidipine was not inferior to amlodipine in retarding the progression of coronary plaque volume in hypertensive patients.

Workflow for the ALPS-J Clinical Trial

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Caption: Clinical trial workflow for the ALPS-J study.

Experimental Protocols

Rat Model of Abdominal Aortic Aneurysm (AAA)

- **Animal Model:** Male rats were utilized.
- **Procedure:** Experimental AAAs were induced by perfusing the aorta with elastase.
- **Treatment:** One group of rats (n=10) received Azelnidipine (2 mg/kg) daily, starting 3 days prior to the elastase perfusion. A control group (n=10) received no treatment.
- **Measurements:** The aortic diameter was measured at the time of the initial surgery and again on postoperative day 14, at the time of sacrifice.
- **Analysis:** The production of MMP-2 and MMP-9 was analyzed by gelatin zymography. Aortic tissue was also stained with hematoxylin-eosin and elastin to assess inflammatory infiltrate and elastin degradation.

Rat Model of Stress-Induced Cardiac Dysfunction

- **Animal Model:** Rats were used for the study.
- **Premedication:** Animals were premedicated with either Azelnidipine (0.3 mg/kg), labetalol (3 mg/kg), or a vehicle control.
- **Stress Induction:** Emotional stress was induced by restraining the rats for 30 minutes (immobilization stress).
- **Measurements:** Fractional area change (FAC) was measured by echocardiography. Blood pressure and heart rate were also monitored. Measurements were taken at the end of the immobilization period and every 10 minutes for 60 minutes after the stress was released.

Volumetric Intravascular Ultrasound (IVUS) Analysis (ALPS-J Study)

- **Patient Population:** Hypertensive patients scheduled for elective percutaneous coronary intervention (PCI).
- **Procedure:** IVUS was performed at the time of the initial PCI to measure baseline coronary plaque volume.

- Intervention: Patients were randomized to receive either Azelnidipine (16 mg/day) or amlodipine besilate (5 mg/day) for 48 weeks.
- Follow-up: A second IVUS was performed at 48 weeks to measure the follow-up plaque volume.
- Primary Endpoint: The primary endpoint for efficacy was the percent change in plaque volume from the baseline measurement.

Conclusion

Initial investigations reveal that Azelnidipine is an effective antihypertensive agent with a favorable safety profile, notably its lack of induced reflex tachycardia. Its mechanism extends beyond simple L-type calcium channel blockade to include antioxidative, anti-inflammatory, and sympatholytic effects. Preclinical studies have provided strong evidence for its therapeutic potential in protecting against stress-induced cardiac dysfunction, attenuating the progression of aortic aneurysms, and offering neuroprotection in cerebral ischemia. Early clinical trials have not only confirmed its blood pressure-lowering efficacy but have also demonstrated a significant anti-atherosclerotic effect, comparable to that of amlodipine. These findings underscore the pleiotropic benefits of Azelnidipine and position it as a valuable therapeutic option for hypertension, particularly in patients with comorbidities such as cardiovascular and metabolic disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse protective effects and to explore its potential in other therapeutic areas.

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